molecular formula C21H16ClIN2O2 B12014211 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide CAS No. 765298-63-3

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide

Cat. No.: B12014211
CAS No.: 765298-63-3
M. Wt: 490.7 g/mol
InChI Key: RRBAVVSHNINBHG-ZMOGYAJESA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide is a complex organic compound with the molecular formula C28H22Cl2N2O3. This compound is known for its unique structure, which includes a chlorobenzyl group and an iodinated benzohydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with 2-iodobenzohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide is unique due to the presence of both chlorobenzyl and iodinated benzohydrazide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications. Its structure allows for diverse chemical modifications, enabling the exploration of various derivatives with potential biological activities .

Properties

CAS No.

765298-63-3

Molecular Formula

C21H16ClIN2O2

Molecular Weight

490.7 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C21H16ClIN2O2/c22-17-9-5-16(6-10-17)14-27-18-11-7-15(8-12-18)13-24-25-21(26)19-3-1-2-4-20(19)23/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

RRBAVVSHNINBHG-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)I

Origin of Product

United States

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